
Immune cell migration-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Immune cell migration-IN-2 is a compound that plays a crucial role in the regulation of immune cell migration. This compound is particularly significant in the context of immune surveillance, where immune cells patrol the body to detect and respond to pathogens, tissue damage, and tumor cells. The ability of immune cells to migrate effectively is essential for maintaining immune homeostasis and responding to infections and other pathological conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of immune cell migration-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Preparation of Intermediates: The initial step involves the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.
Formation of the Core Structure: The core structure of this compound is formed through cyclization reactions, often involving catalysts and specific temperature and pressure conditions.
Functionalization: The final step involves the functionalization of the core structure to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Immune cell migration-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, typically under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Immune cell migration-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate the mechanisms of immune cell migration and the role of specific signaling pathways in immune responses.
Medicine: The compound is explored for its potential therapeutic applications in treating immune-related disorders, such as autoimmune diseases and cancer.
Industry: this compound is used in the development of diagnostic tools and therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of immune cell migration-IN-2 involves its interaction with specific molecular targets and pathways that regulate immune cell migration. Key components of this mechanism include:
Molecular Targets: The compound targets specific receptors and signaling molecules on the surface of immune cells, such as chemokine receptors and integrins.
Signaling Pathways: this compound modulates signaling pathways involved in cell adhesion, cytoskeletal rearrangement, and chemotaxis, including the actin cytoskeleton and myosin proteins.
Comparaison Avec Des Composés Similaires
Immune cell migration-IN-2 can be compared with other compounds that modulate immune cell migration, such as:
Moverastin: A cell migration inhibitor that affects actin polymerization.
UTKO1: A compound that modulates Rho GTPase signaling pathways.
BU-4664L: A molecule that inhibits cell migration by targeting specific signaling molecules.
These compounds share similarities in their ability to modulate immune cell migration but differ in their specific molecular targets and mechanisms of action. This compound is unique in its specific interaction with chemokine receptors and integrins, making it a valuable tool for studying immune cell migration and developing therapeutic agents.
Propriétés
Formule moléculaire |
C26H22Cl2NO7PS |
|---|---|
Poids moléculaire |
594.4 g/mol |
Nom IUPAC |
(2S)-2-[[2,6-dichloro-4-[2-[(3-hydroxyphenyl)-methylphosphoryl]ethynyl]benzoyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2NO7PS/c1-37(34,19-7-4-6-18(30)15-19)10-9-17-12-21(27)24(22(28)13-17)25(31)29-23(26(32)33)14-16-5-3-8-20(11-16)38(2,35)36/h3-8,11-13,15,23,30H,14H2,1-2H3,(H,29,31)(H,32,33)/t23-,37?/m0/s1 |
Clé InChI |
GFOAULRGMIKMSB-FZBBVYCTSA-N |
SMILES isomérique |
CP(=O)(C#CC1=CC(=C(C(=C1)Cl)C(=O)N[C@@H](CC2=CC(=CC=C2)S(=O)(=O)C)C(=O)O)Cl)C3=CC=CC(=C3)O |
SMILES canonique |
CP(=O)(C#CC1=CC(=C(C(=C1)Cl)C(=O)NC(CC2=CC(=CC=C2)S(=O)(=O)C)C(=O)O)Cl)C3=CC=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



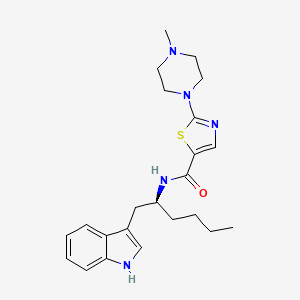
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
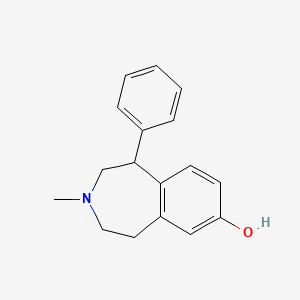
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
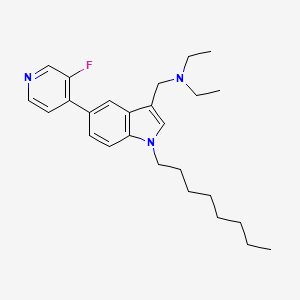
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
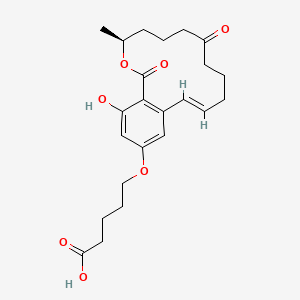
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

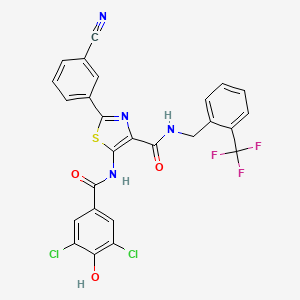
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
